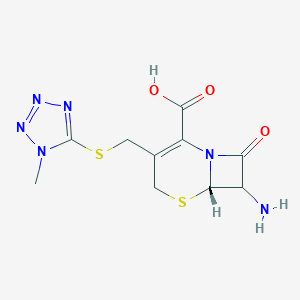
7-氨基-头孢烷酸
描述
7-Amino-3-(1-methyltetrazol-5-ylthiomethyl)-3-cephem-4-carboxylic acid, also known as 7-Amino-3-(1-methyltetrazol-5-ylthiomethyl)-3-cephem-4-carboxylic acid, is a useful research compound. Its molecular formula is C₁₀H₁₂N₆O₃S₂ and its molecular weight is 328.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Amino-3-(1-methyltetrazol-5-ylthiomethyl)-3-cephem-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Amino-3-(1-methyltetrazol-5-ylthiomethyl)-3-cephem-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
生物催化酰化在抗生素合成中的应用
7-氨基-头孢烷酸的应用之一是在生物催化酰化过程中合成抗生素。该过程涉及使用固定化的头孢菌素酸合酶作为生物催化剂,以优化扁桃酸甲酯 (MEMA) 对 7-氨基-头孢烷酸的酰化反应。 这种方法是抗生素如头孢曼多林的替代合成途径的一部分 .
半合成头孢菌素的开发
在 7-氨基-头孢烷酸的 β-内酰胺核中引入不同的 C3 和 C7 取代基,可以产生半合成头孢菌素。 这些修饰后的头孢菌素可以具有不同的活性、作用谱和对 β-内酰胺酶的抗性 .
作用机制
Target of Action
7-TMCA, also known as 7-Amino-3-(1-methyltetrazol-5-ylthiomethyl)-3-cephem-4-carboxylic acid or 7-AMTCA, primarily targets P-selectin , a cell adhesion molecule . P-selectin mediates the adhesion of sickle red blood cells, platelets, and leukocytes to the endothelium .
Mode of Action
7-TMCA interacts with its target, P-selectin, by binding to it, thereby blocking its interaction with P-selectin glycoprotein ligand-1 . This interaction inhibits the adhesion of sickle red blood cells, platelets, and leukocytes to the endothelium .
Biochemical Pathways
The acylation of 7-TMCA is carried out using immobilized cephalosporin-acid synthetase as a biocatalyst . This process involves the use of methyl esters of D-mandelic acid, 1 (H)-tetrazolylacetic acid, cyanomethylthioacetic acid, thienylacetic acid, D-phenylglycine, and D-p-hydroxyphenylglycine as acylating agents .
Pharmacokinetics
It’s worth noting that the compound is part of the larger molecule crizanlizumab, which exhibits disproportional pharmacokinetics over a dose range .
Result of Action
The result of the action of 7-TMCA is the production of cefamandole (CFM) and six chimeric compounds composed of the C3-modified β-lactam nucleus and the acyl parts of various known antibiotics . These compounds can potentially be tested for antimicrobial activity under mild conditions without isolation, directly in the aqueous medium of reaction mixtures after biocatalytic synthesis .
Action Environment
The biocatalytic acylation of 7-TMCA is optimized under specific conditions in a water-organic medium containing 43% (vol/vol) of ethylene glycol at 30°С with a spontaneous pH gradient in the range of 8.0–6.0 . The efficiency of the reaction is influenced by these environmental factors .
属性
IUPAC Name |
(6R,7R)-7-amino-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O3S2/c1-15-10(12-13-14-15)21-3-4-2-20-8-5(11)7(17)16(8)6(4)9(18)19/h5,8H,2-3,11H2,1H3,(H,18,19)/t5-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTQHTOXGKVJPN-SVGQVSJJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)N)SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)N)SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701105488 | |
| Record name | (6R,7R)-7-Amino-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701105488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24209-38-9 | |
| Record name | (6R,7R)-7-Amino-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24209-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6R,7R)-7-Amino-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701105488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6R-trans)-7-amino-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.875 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 7-TMCA in pharmaceutical synthesis?
A1: 7-TMCA serves as a vital building block for synthesizing several semi-synthetic cephalosporin antibiotics []. Its structure allows for the attachment of various side chains, leading to the creation of a diverse range of cephalosporin derivatives with potentially enhanced antimicrobial properties. For instance, it is a key intermediate in the production of Cefoperazone [, ], a third-generation cephalosporin antibiotic.
Q2: Can you describe a typical synthesis route for 7-TMCA?
A2: 7-TMCA can be synthesized by reacting 7-ACA (7-Aminocephalosporanic acid) with 1-methyl-5-mercapto-1,2,3,4-tetrazole []. This reaction is typically carried out in the presence of a strong acid catalyst, such as concentrated sulfuric acid, and utilizes acetonitrile as a solvent [].
Q3: Have there been any improvements in the synthesis of 7-TMCA?
A3: Yes, researchers have explored alternative catalysts and solvents to improve the synthesis of 7-TMCA. One notable approach replaces acetonitrile with dimethyl carbonate, a less toxic and environmentally friendlier solvent []. This method utilizes a boron trifluoride dimethyl carbonate complex as the catalyst, leading to improved product quality and reduced drying time [].
Q4: How is 7-TMCA used in the synthesis of Cefoperazone?
A4: Studies demonstrate that 7-TMCA can be effectively utilized as a starting material for Cefoperazone synthesis []. The process yields Cefoperazone water salt that meets the quality standards outlined in the Chinese Pharmacopoeia (ChP 2005) [].
Q5: Are there any other cephalosporin antibiotics synthesized using 7-TMCA?
A5: Beyond Cefoperazone, 7-TMCA serves as a key intermediate in the synthesis of Cefbuperazone []. This synthesis route begins with D-threonine, which undergoes a series of reactions culminating in the condensation of a derivative with 7-TMCA and subsequent 7-methoxylation to yield Cefbuperazone [].
Q6: Has the stability of Cefoperazone synthesized from 7-TMCA been investigated?
A6: Research indicates that Cefoperazone synthesized from 7-TMCA exhibits good stability. One study observed that the color of the synthesized Cefoperazone remained unchanged (white) even after six months of exposure to air at room temperature []. This finding suggests a promising stability profile for the final drug product.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


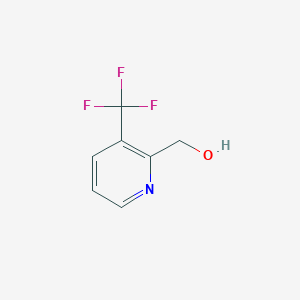
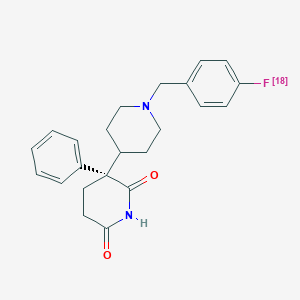
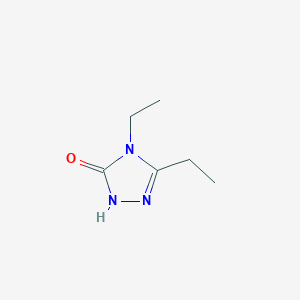
![5-[2,3-dihydroxy-1-(1H-indol-3-yl)propyl]-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one](/img/structure/B143827.png)

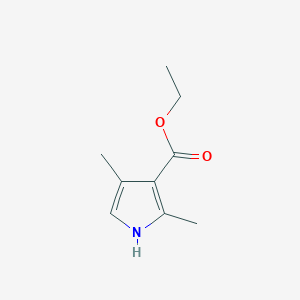
![2-Methyl-2,7-diazaspiro[4.4]nonane](/img/structure/B143834.png)


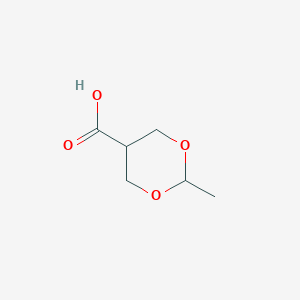


![2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide](/img/structure/B143849.png)
![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B143850.png)
